(2R)'-5-Fluorotetrahydropyran Clofarabine
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Overview
Description
(2R)'-5-Fluorotetrahydropyran Clofarabine is a synthetic purine nucleoside analog. It is primarily used in the treatment of certain types of leukemia, including acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). This compound is known for its ability to inhibit DNA synthesis, making it a potent anti-cancer agent .
Preparation Methods
The synthesis of (2R)'-5-Fluorotetrahydropyran Clofarabine involves several steps, starting from commercially available starting materialsThe reaction conditions often involve the use of strong bases and fluorinating agents under controlled temperatures to ensure the desired stereochemistry and yield . Industrial production methods are similar but scaled up to accommodate larger quantities, often involving continuous flow reactors to maintain consistent quality and efficiency .
Chemical Reactions Analysis
(2R)'-5-Fluorotetrahydropyran Clofarabine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2R)'-5-Fluorotetrahydropyran Clofarabine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside analogs and their interactions with DNA.
Biology: Researchers use it to investigate cellular processes involving DNA synthesis and repair.
Mechanism of Action
The mechanism of action of (2R)'-5-Fluorotetrahydropyran Clofarabine involves several key steps:
Inhibition of DNA Polymerase: The compound inhibits DNA polymerase, preventing the elongation of DNA strands.
Inhibition of Ribonucleotide Reductase: This leads to a reduction in the pool of deoxynucleotide triphosphates (dNTPs), which are essential for DNA synthesis.
Induction of Apoptosis: The compound disrupts mitochondrial membrane integrity, leading to the release of cytochrome c and other pro-apoptotic factors, ultimately causing programmed cell death.
Comparison with Similar Compounds
(2R)‘-5-Fluorotetrahydropyran Clofarabine is often compared to other nucleoside analogs such as fludarabine and cladribine. While all three compounds inhibit DNA synthesis, (2R)’-5-Fluorotetrahydropyran Clofarabine is unique in its dual inhibition of DNA polymerase and ribonucleotide reductase. This dual mechanism makes it particularly effective in treating certain types of leukemia .
Similar Compounds
- Fludarabine
- Cladribine
- Cytarabine
These compounds share structural similarities but differ in their specific mechanisms of action and clinical applications .
Properties
Molecular Formula |
C15H18ClF2N5O6 |
---|---|
Molecular Weight |
437.78 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-5-[[2-chloro-9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C15H18ClF2N5O6/c16-15-21-11(20-13-6(17)9(26)4(1-24)28-13)8-12(22-15)23(3-19-8)14-7(18)10(27)5(2-25)29-14/h3-7,9-10,13-14,24-27H,1-2H2,(H,20,21,22)/t4-,5-,6+,7+,9-,10-,13+,14-/m1/s1 |
InChI Key |
YNUCJEWTIBGQOS-FBTYYZOESA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)Cl)N[C@@H]4[C@H]([C@@H]([C@H](O4)CO)O)F |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)NC4C(C(C(O4)CO)O)F |
Origin of Product |
United States |
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